molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0

Pyrido[3,2-d]pyrimidin-2(1H)-one

Cat. No.: B050786
CAS No.: 116598-88-0
M. Wt: 147.13 g/mol
InChI Key: IAAQUOVTPAMQCR-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]pyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

116598-88-0

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrido[3,2-d]pyrimidin-2-one

InChI

InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11)

InChI Key

IAAQUOVTPAMQCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC(=O)N2)N=C1

Canonical SMILES

C1=CC2=C(C=NC(=O)N2)N=C1

Synonyms

Pyrido[3,2-d]pyrimidin-2-ol (6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Substituted dialkyl methylenemalonate of general formula A can be reacted with S-methylisothiouronium sulfate in the presence of appropriate bases in ethanol at reflux to give B. Compounds B can be converted to phenols C by reaction with benzoyl peroxide in the presence of appropriate bases in refluxing carbon tetrachloride or other solvents (for example dioxane). Treatment of compounds C with POCl3 at reflux produces chloropyrimidines D, which are coupled with appropriate anilines in the presence of bases in DMF at a temperature between 50° C. and 120° C. Pyrimidine esters E are converted to amides using a two-step sequence (hydrolysis and amide formation). Reaction of amides G with lithiumhexamethyldisilazane in DMF at a temperature between 100° C. and 140° C. gives pyrido[4,3-d]pyrimidin-5(6H)-one derivatives H. Alternatively, compounds H can be prepared by reaction of compounds G with DMF-DMA in DMF at a temperature between 80° C. and 120° C. followed by refluxing the resulting enamine in acetic acid. Oxidation of the sulfide of compounds H with oxidation reagents (i.e. mCPBA, H2O2-TFA) followed by displacement of the sulfone with appropriate amines and deprotection produce desired pyrimidopyridone analogs I.
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